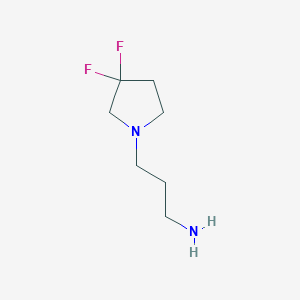![molecular formula C15H20N2O2 B1396985 3-(3,4-二甲基苯基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮 CAS No. 1353878-21-3](/img/structure/B1396985.png)
3-(3,4-二甲基苯基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮
描述
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a chemical compound known for its unique spiro structure, which includes a spirotetramat core. This compound is part of the cyclic ketoenoles family and is primarily used as an insecticide due to its efficacy against a wide range of sucking insects .
科学研究应用
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studying spiro compounds and their reactivity.
Biology: Its insecticidal properties make it valuable in studying pest control mechanisms.
Industry: It is widely used in agriculture to protect crops from pests.
生化分析
Biochemical Properties
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of acetyl-CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition can disrupt lipid formation. The compound interacts with acetyl-CoA carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction highlights the compound’s potential as a biochemical tool for studying lipid metabolism and related pathways.
Cellular Effects
The effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetyl-CoA carboxylase by this compound can lead to reduced fatty acid synthesis, affecting cell membrane composition and energy storage . Additionally, changes in gene expression related to lipid metabolism and energy homeostasis have been observed, indicating the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetyl-CoA carboxylase, inhibiting its enzymatic activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and preventing catalysis. This mechanism of action underscores the compound’s potential as a targeted inhibitor in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase, resulting in prolonged effects on cellular lipid metabolism. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . Higher doses may lead to adverse effects, including disruptions in lipid metabolism and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition. Understanding these dosage effects is essential for determining safe and effective concentrations for experimental and therapeutic applications.
Metabolic Pathways
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is involved in specific metabolic pathways, particularly those related to lipid metabolism. The compound interacts with acetyl-CoA carboxylase, inhibiting its activity and affecting the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the downstream synthesis of fatty acids, impacting metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting lipid metabolism.
Transport and Distribution
Within cells and tissues, 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or organelles involved in lipid metabolism. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it can interact with acetyl-CoA carboxylase and inhibit its activity. The precise localization of the compound within cells is essential for understanding its mechanism of action and optimizing its use in experimental settings.
准备方法
The synthesis of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multiple steps. One common method starts with 4-methoxycyclohexan-1-one as the raw material. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . The final product is obtained through a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
化学反应分析
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The compound exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis in insects. This inhibition disrupts the production of essential lipids, leading to the death of the insect . The molecular targets and pathways involved are primarily related to the lipid metabolism pathways in insects.
相似化合物的比较
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its spiro structure and its dual action as both a contact and systemic insecticide. Similar compounds include:
Spirotetramat: Another spiro compound with similar insecticidal properties.
Spirotetramat Metabolite BYI08330-mono-hydroxy: A metabolite of spirotetramat with similar biological activity.
These compounds share structural similarities but differ in their specific applications and efficacy.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAIWVSWVKDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


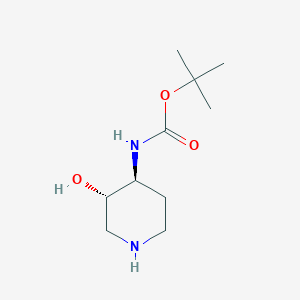
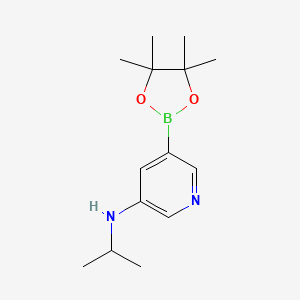

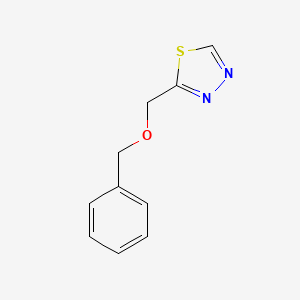
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)

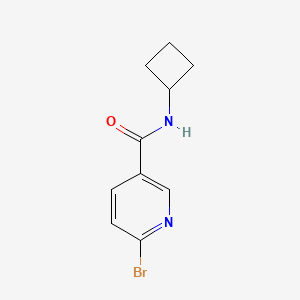


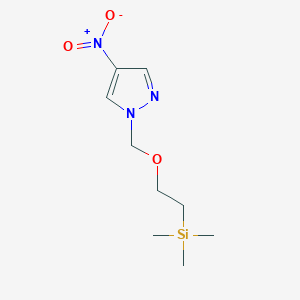
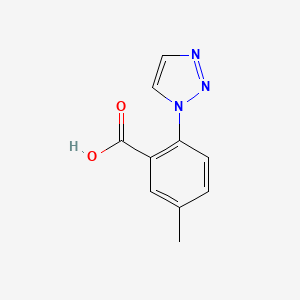
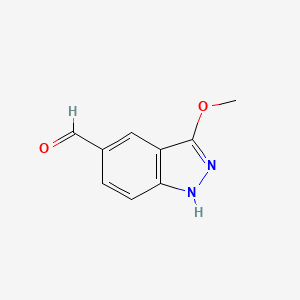
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
